molecular formula C20H24N2O3S B2716700 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2061336-12-5

1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2716700
CAS No.: 2061336-12-5
M. Wt: 372.48
InChI Key: XAXNNDQSKZKDNK-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound known for its distinctive structure and chemical properties. It's commonly studied for its potential applications in various fields including chemistry, biology, medicine, and industry. The compound features a unique bicyclic core, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves the following steps:

  • Formation of the bicyclic scaffold: This involves starting materials that can form the azabicyclo[3.2.1]octane structure through cyclization reactions.

  • Introduction of the benzylthioacetyl group: This step requires the addition of a benzylthioacetyl moiety, which may be achieved via thioether formation using reagents such as benzyl mercaptan and acylating agents.

  • Pyrrolidine-2,5-dione integration: This involves the final modification to incorporate the pyrrolidine-2,5-dione group, often through amide bond formation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound can be scaled by optimizing the above synthetic routes to enhance yield, purity, and efficiency. High-throughput screening and continuous flow chemistry techniques may be employed to achieve these goals. In large-scale operations, precise control of reaction temperatures, pressures, and catalysts is essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones under the action of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reductive transformations may target the carbonyl groups or the sulfur moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions may occur, especially at the benzylthio group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, sulfonates.

Major Products Formed

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Reduced carbonyl groups, thiols.

  • Substitution products: Derivatives with varied substituents at the benzylthio position.

Scientific Research Applications

The compound finds extensive use in scientific research due to its multifunctional structure:

  • Chemistry: Used as a building block for more complex molecules, facilitating the study of reaction mechanisms and synthesis strategies.

  • Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies due to its azabicyclo scaffold.

  • Medicine: Explored for therapeutic potentials, including as precursors to drug candidates targeting specific biological pathways.

  • Industry: Evaluated for its use in materials science and as intermediates in the production of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action varies depending on its specific application:

  • Molecular Targets: Often interacts with enzymes or receptor sites due to its rigid structure, which allows for specific binding interactions.

  • Pathways: May influence biochemical pathways such as signal transduction or metabolic processes by modulating enzyme activities or receptor-ligand interactions.

Comparison with Similar Compounds

When compared with other compounds with similar structures, 1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione stands out due to its unique combination of a bicyclic core and the benzylthioacetyl group.

Similar Compounds

  • Pyrrolidine derivatives: Similar compounds may include various pyrrolidine-based molecules with different substituents.

  • Azabicyclo compounds: Other azabicyclo[3.2.1]octane derivatives with different functional groups.

This compound’s distinct features provide unique opportunities for research and application across multiple disciplines.

Properties

IUPAC Name

1-[8-(2-benzylsulfanylacetyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-18-8-9-19(24)22(18)17-10-15-6-7-16(11-17)21(15)20(25)13-26-12-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXNNDQSKZKDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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